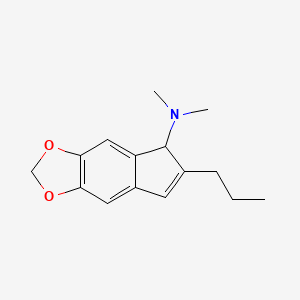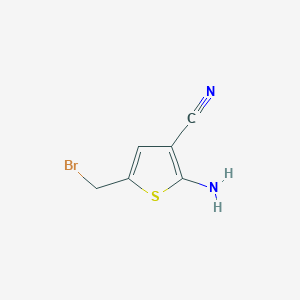![molecular formula C18H45B3O6Sn3 B13796061 [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane) CAS No. 51805-34-6](/img/structure/B13796061.png)
[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boroxin, tris[(triethylstannyl)oxy]-(9CI) is a chemical compound with the molecular formula C18H45B3O6Sn3 and a molecular weight of 746.11 g/mol . This compound is a derivative of boroxine, which is a six-membered heterocyclic compound composed of alternating oxygen and singly-hydrogenated boron atoms . Boroxin, tris[(triethylstannyl)oxy]-(9CI) is known for its unique structure and properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of boroxin, tris[(triethylstannyl)oxy]-(9CI) typically involves the reaction of boroxine with triethylstannyl reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:
[ \text{Boroxine} + 3 \text{(Triethylstannyl)oxy} \rightarrow \text{Boroxin, tris[(triethylstannyl)oxy]-(9CI)} ]
The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of boroxin, tris[(triethylstannyl)oxy]-(9CI) involves scaling up the laboratory synthesis methods. The process includes the use of large-scale reactors, precise control of reaction parameters, and purification techniques such as distillation and crystallization to obtain the desired compound in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions
Boroxin, tris[(triethylstannyl)oxy]-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids and other boron-containing compounds.
Reduction: Reduction reactions can convert the compound into simpler boron-containing species.
Substitution: The triethylstannyl groups can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of boroxin, tris[(triethylstannyl)oxy]-(9CI) include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired transformation .
Major Products
The major products formed from the reactions of boroxin, tris[(triethylstannyl)oxy]-(9CI) include boronic acids, boronates, and other boron-containing compounds. These products have significant applications in organic synthesis and materials science .
Aplicaciones Científicas De Investigación
Boroxin, tris[(triethylstannyl)oxy]-(9CI) has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of boroxin, tris[(triethylstannyl)oxy]-(9CI) involves its interaction with molecular targets through the formation of boron-oxygen bonds. The compound can act as a Lewis acid, accepting electron pairs from nucleophiles, and participate in various catalytic processes. The molecular pathways involved include the activation of boron centers and the stabilization of reaction intermediates .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to boroxin, tris[(triethylstannyl)oxy]-(9CI) include:
Trimethylboroxine: A derivative of boroxine with methyl groups.
Triphenylboroxine: A derivative of boroxine with phenyl groups.
Uniqueness
Boroxin, tris[(triethylstannyl)oxy]-(9CI) is unique due to the presence of triethylstannyl groups, which impart distinct chemical and physical properties. These properties include enhanced stability, reactivity, and the ability to form complex structures, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
51805-34-6 |
|---|---|
Fórmula molecular |
C18H45B3O6Sn3 |
Peso molecular |
746.1 g/mol |
Nombre IUPAC |
[4,6-bis(triethylstannyloxy)-1,3,5,2,4,6-trioxatriborinan-2-yl]oxy-triethylstannane |
InChI |
InChI=1S/9C2H5.B3O6.3Sn/c9*1-2;4-1-7-2(5)9-3(6)8-1;;;/h9*1H2,2H3;;;;/q;;;;;;;;;-3;3*+1 |
Clave InChI |
QJKINXKYAKUSDH-UHFFFAOYSA-N |
SMILES canónico |
B1(OB(OB(O1)O[Sn](CC)(CC)CC)O[Sn](CC)(CC)CC)O[Sn](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


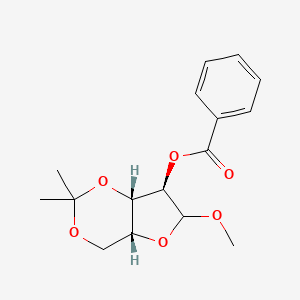
![2-[Chloro(4-methoxyphenyl)methylene]pentanal](/img/structure/B13795996.png)
![2-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B13796003.png)
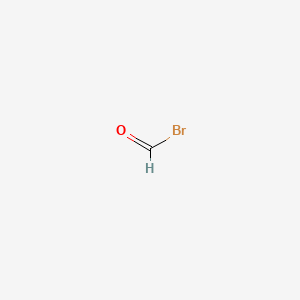


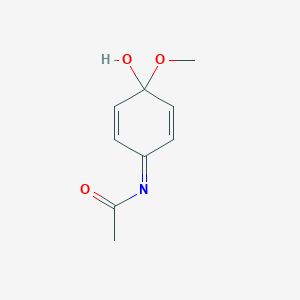
![2-{5-[(Benzofuran-2-carbonyl)-hydrazonomethyl]-furan-2-yl}-benzoic acid methyl ester](/img/structure/B13796036.png)
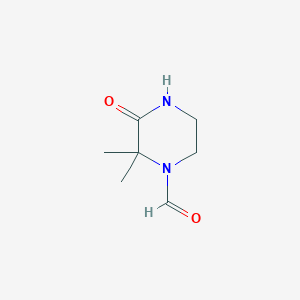
![1-[3-Methoxy-4-[(trimethylsilyl)oxy]phenyl]-5-[(trimethylsilyl)oxy]-3-decanone](/img/structure/B13796048.png)
![N-[2-(cyclopentylamino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B13796053.png)
![2,8-Dimethyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B13796069.png)
